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molecular formula C12H18O3 B8297700 3-Methoxy-5-(tetrahydro-pyran-4-ylmethyl)-cyclopent-2-enone

3-Methoxy-5-(tetrahydro-pyran-4-ylmethyl)-cyclopent-2-enone

Cat. No. B8297700
M. Wt: 210.27 g/mol
InChI Key: DVOAHLJBNNLUSG-UHFFFAOYSA-N
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Patent
US09051300B2

Procedure details

A solution of 3-methoxy-5-[1-(tetrahydro-pyran-4-yl)-methylidene]-cyclopent-2-enone (938 mg, 4.5 mmol) in ethanol (45 ml) was added to 5% palladium on activated charcoal (94 mg) and the reaction stirred for 7.5 hours under 3 bar of hydrogen. The reaction was then filtered through a pad of Celite, washed with ethanol and concentrated in vacuo to give 3-methoxy-5-(tetrahydro-pyran-4-ylmethyl)-cyclopent-2-enone (906 mg).
Name
3-methoxy-5-[1-(tetrahydro-pyran-4-yl)-methylidene]-cyclopent-2-enone
Quantity
938 mg
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
94 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH2:7][C:6](=[CH:8][CH:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)[C:5](=[O:15])[CH:4]=1.[H][H]>C(O)C.[Pd]>[CH3:1][O:2][C:3]1[CH2:7][CH:6]([CH2:8][CH:9]2[CH2:10][CH2:11][O:12][CH2:13][CH2:14]2)[C:5](=[O:15])[CH:4]=1

Inputs

Step One
Name
3-methoxy-5-[1-(tetrahydro-pyran-4-yl)-methylidene]-cyclopent-2-enone
Quantity
938 mg
Type
reactant
Smiles
COC1=CC(C(C1)=CC1CCOCC1)=O
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
94 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was then filtered through a pad of Celite
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(C(C1)CC1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 906 mg
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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